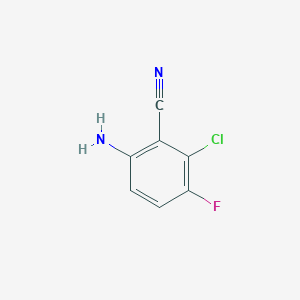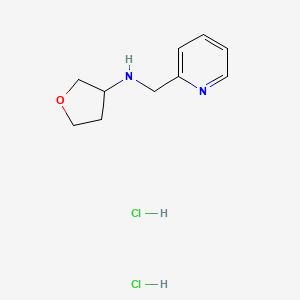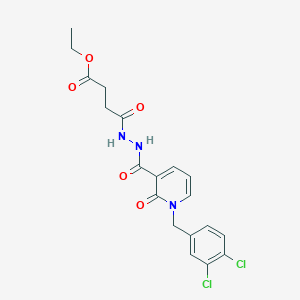
5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are aromatic heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The synthesis process typically involves several steps, including reaction with reagents, dehydration, oxidation, imination, and rearrangement .Molecular Structure Analysis
The molecular structure of similar compounds, such as “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been characterized by various spectroscopic techniques, including FT-IR, NMR, and HRMS . These compounds typically have a planar thiadiazole ring and an attached phenyl ring .Applications De Recherche Scientifique
Structural and Molecular Analysis
5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole , a compound structurally similar to 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. Its molecular structure and electronic properties, such as bond lengths, bond angles, torsion angles, and electronic distributions, were thoroughly studied using density functional theory (DFT). This compound demonstrated potential applications as nonlinear optical (NLO) materials due to its significant first-order hyperpolarizability, indicating its utility in photonics and electro-optics (Kerru et al., 2019).
Synthesis and Insecticidal Activity
5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine , another structurally similar compound, was synthesized and used to create new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives. These compounds were tested for their insecticidal activity against cotton leafworm, showing remarkable results and indicating the potential of similar thiadiazole compounds in agricultural applications (Ismail et al., 2021).
Antimicrobial Applications
A range of thiadiazole compounds, including 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole , were synthesized and tested for antimicrobial activity. The compounds demonstrated moderate activity against various pathogenic bacterial and fungal strains, hinting at their potential in developing new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
In the realm of antiviral research, derivatives of thiadiazole compounds have been synthesized and tested against viruses like the tobacco mosaic virus, showing certain levels of activity. This suggests a potential avenue for 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine derivatives in antiviral drug development (Chen et al., 2010).
Quantum Chemical and Molecular Dynamics Studies
Thiadiazole derivatives have been subject to quantum chemical and molecular dynamics studies, particularly for their corrosion inhibition performance on iron. This research provides valuable insights into the chemical properties and behavior of thiadiazole compounds, suggesting potential applications in materials science and corrosion prevention (Kaya et al., 2016).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may also interact with various biological targets.
Mode of Action
Similar compounds, such as azoles, have been found to inhibit the metabolism of fungi cells, thereby preventing the growth of the mycelia (fungal cells) and limiting the production of conidia (mitospores) . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may have a similar mode of action.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds, such as clonazepam, have been found to enhance the activity of gamma aminobutyric acid (gaba), the major inhibitory neurotransmitter in the central nervous system . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may have similar pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may have a range of molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as antiviral agents, can be influenced by various factors, including the specific strain of virus and the host’s immune response .
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPOZCDBQPBPLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NS2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2402755.png)
![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide](/img/structure/B2402758.png)
![1,3-dimethyl-5-((4-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402759.png)
![N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2402762.png)
![2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402763.png)
![8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2402765.png)


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2402773.png)
![2-methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2402774.png)

![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride](/img/structure/B2402776.png)
![tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402777.png)
